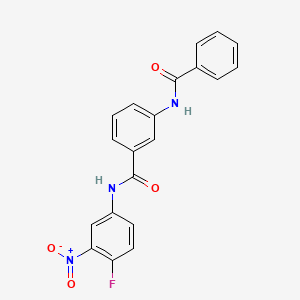
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide
Overview
Description
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are lipid signaling molecules that bind to cannabinoid receptors in the body. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, depression, and addiction.
Mechanism of Action
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide selectively inhibits FAAH, leading to increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. This compound increases levels of anandamide, an endocannabinoid that has been shown to have analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to increase levels of 2-arachidonoylglycerol (2-AG), another endocannabinoid that has been implicated in pain and inflammation. This compound has been shown to reduce neuropathic pain in animal models, as well as reduce anxiety and depression-like behaviors.
Advantages and Limitations for Lab Experiments
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has several advantages for lab experiments. It is a selective inhibitor of FAAH, which allows for the study of endocannabinoid signaling pathways without affecting other signaling pathways. This compound has also been shown to have low toxicity in animal studies. However, this compound has limitations as well. It has poor solubility in water, which can make it difficult to administer in experiments. This compound also has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide. One area of research is the potential therapeutic applications of this compound in various diseases, including pain, anxiety, depression, and addiction. Another area of research is the development of more potent and selective FAAH inhibitors. Additionally, research is needed to better understand the mechanisms underlying the effects of this compound on endocannabinoid signaling pathways.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentanecarboxamide has been studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to increase endocannabinoid levels in the brain, leading to analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-4-27-18-10-8-17(9-11-18)23-21(24)22(13-5-6-14-22)16-7-12-19(25-2)20(15-16)26-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMJZGJRQXNVEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)benzoic acid](/img/structure/B3539284.png)
![4-(4-morpholinyl)-4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B3539291.png)
![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B3539312.png)
![2-{3-methoxy-2-[(4-nitrobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3539319.png)
![methyl [5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3539323.png)
![1,1'-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B3539328.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3539341.png)
![3-bromo-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3539349.png)
![N-[4-(2-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3539359.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-nitrobenzamide](/img/structure/B3539375.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B3539380.png)
![N-{[(5-iodo-3-methyl-2-pyridinyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3539383.png)
